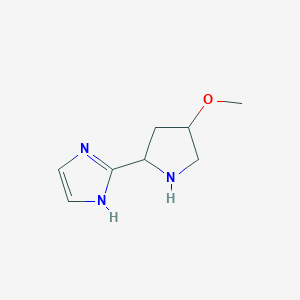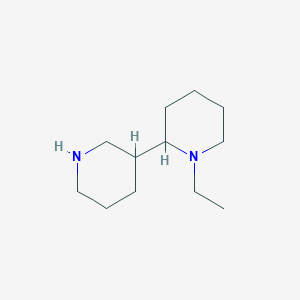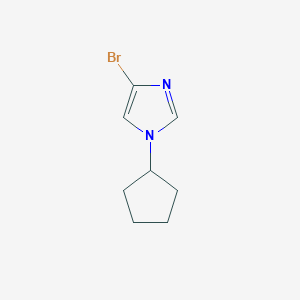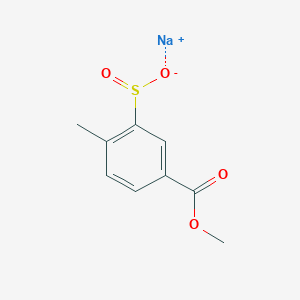
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and a sulfinate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-(methoxycarbonyl)-2-methylbenzoic acid. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfinate group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield sulfides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
- Sodium 5-(ethoxycarbonyl)-2-methylbenzene-1-sulfinate
- Sodium 5-(methoxycarbonyl)-3-methylbenzene-1-sulfinate
Uniqueness: Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its similar counterparts.
Eigenschaften
Molekularformel |
C9H9NaO4S |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
sodium;5-methoxycarbonyl-2-methylbenzenesulfinate |
InChI |
InChI=1S/C9H10O4S.Na/c1-6-3-4-7(9(10)13-2)5-8(6)14(11)12;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
YCKJZUSBMUEFSP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



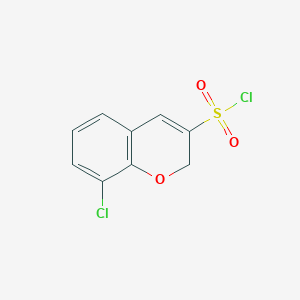
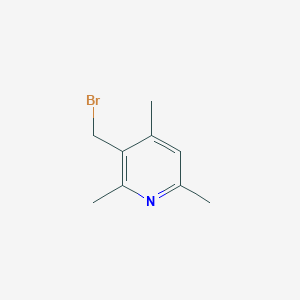

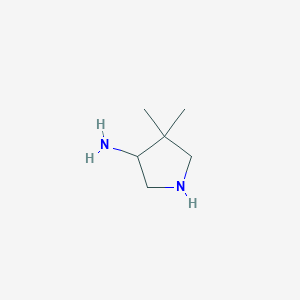
![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
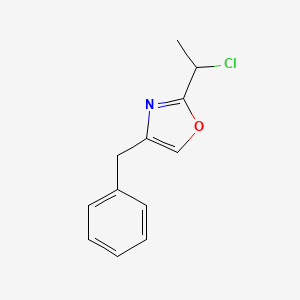
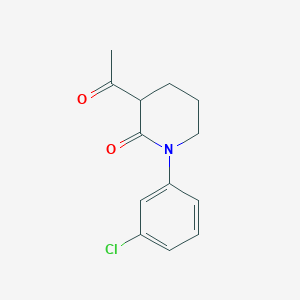
![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)
